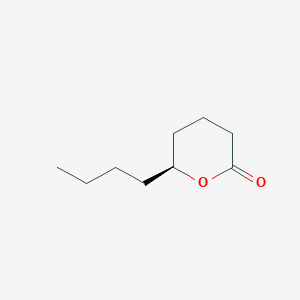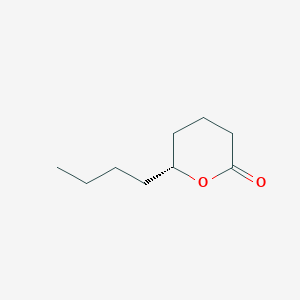
EverFluor Fl C5-Ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EverFluor Fl C5-Ceramide, also known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine, is a green-fluorescent membrane probe. It is primarily used for staining the Golgi apparatus in live cells. This compound is instrumental in investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors.
Preparation Methods
EverFluor Fl C5-Ceramide is synthesized from D-erythro-sphingosine, ensuring it retains the same stereochemical conformation as natural biologically active sphingolipids . The preparation involves complexing the fluorescent lipid with bovine serum albumin (BSA), which facilitates cell labeling by eliminating the need for organic solvents to dissolve the lipophilic probe . The stock solution is typically reconstituted in sterile distilled water and incubated under specific conditions to achieve the desired concentration .
Chemical Reactions Analysis
EverFluor Fl C5-Ceramide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction can affect the stability and fluorescence intensity.
Substitution: Common reagents used in these reactions include acids, bases, and other nucleophiles. .
Scientific Research Applications
EverFluor Fl C5-Ceramide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.
Biology: Helps in visualizing the Golgi apparatus and tracing lipid endocytosis pathways.
Medicine: Investigates the inhibition of glycoprotein transport by ceramide therapeutics and the intracellular trafficking of thrombin receptors.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting sphingolipid metabolism.
Mechanism of Action
EverFluor Fl C5-Ceramide exerts its effects by integrating into cellular membranes and selectively staining the Golgi apparatus. The compound’s fluorescent properties allow researchers to visualize and track the distribution and kinetics of sphingolipids within cells. The molecular targets include glycoproteins and thrombin receptors, and the pathways involved are primarily related to sphingolipid metabolism and intracellular trafficking .
Comparison with Similar Compounds
EverFluor Fl C5-Ceramide is unique due to its high fluorescence output and photostability compared to other fluorescent sphingolipids like NBD-labeled sphingolipids . Similar compounds include:
- BODIPY FL C5-ganglioside
- BODIPY FL C5-lactosylceramide
- NBD-labeled sphingolipids
These compounds share similar applications but differ in their fluorescence properties and stability .
Properties
CAS No. |
133867-53-5 |
|---|---|
Molecular Formula |
C34H54BN3O3 |
Molecular Weight |
601.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





